1-Benzyl-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea
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Overview
Description
1-Benzyl-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea is a complex organic compound that features a unique combination of furan, thiophene, and urea moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both furan and thiophene rings in its structure suggests it may exhibit interesting biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate 2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethylamine. This intermediate can be synthesized through the reaction of furan-3-carbaldehyde and thiophene-2-carbaldehyde with an appropriate amine under reductive amination conditions. The resulting amine is then reacted with benzyl isocyanate to form the final urea derivative.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors for the reductive amination step and continuous flow reactors for the urea formation step to ensure consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydrofuran or dihydrothiophene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the furan ring can produce tetrahydrofuran derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Its potential biological activities could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-Benzyl-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea exerts its effects is likely related to its ability to interact with specific molecular targets. The furan and thiophene rings can engage in π-π interactions with aromatic residues in proteins, while the urea moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-Benzyl-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea: Similar structure but with the furan ring in a different position.
1-Benzyl-3-(2-(furan-3-yl)-2-hydroxy-2-(pyridin-2-yl)ethyl)urea: Substitution of the thiophene ring with a pyridine ring.
1-Benzyl-3-(2-(furan-3-yl)-2-hydroxy-2-(benzothiophen-2-yl)ethyl)urea: Incorporation of a benzothiophene ring instead of thiophene.
Uniqueness: 1-Benzyl-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea is unique due to the specific combination of furan, thiophene, and urea moieties. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in other similar compounds.
Properties
IUPAC Name |
1-benzyl-3-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c21-17(19-11-14-5-2-1-3-6-14)20-13-18(22,15-8-9-23-12-15)16-7-4-10-24-16/h1-10,12,22H,11,13H2,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CABVPPFXFXLVAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NCC(C2=COC=C2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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